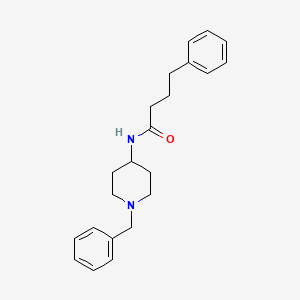![molecular formula C16H17ClN2OS B4431155 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. CTMP has been shown to have a high affinity for dopamine transporters, making it a promising candidate for studying the mechanisms of dopamine neurotransmission.
Mécanisme D'action
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine acts as a dopamine reuptake inhibitor, meaning that it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and physiology. This compound has also been shown to have some affinity for other neurotransmitter transporters, such as those for norepinephrine and serotonin, although its effects on these systems are less well understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on behavior and physiology. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine in the brain, leading to increased reward-seeking behavior. This compound has also been shown to have some anxiogenic effects, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has several advantages as a tool for scientific research. Its high affinity for dopamine transporters makes it a valuable tool for studying the mechanisms of dopamine neurotransmission. Its effects on behavior and physiology also make it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound also has several limitations. Its complex synthesis method and potential for abuse make it difficult to obtain and use in research. Additionally, its effects on other neurotransmitter systems are less well understood, limiting its usefulness in studying these systems.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. This compound's ability to increase dopamine levels in the brain makes it a promising candidate for these conditions. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on other neurotransmitter systems, such as norepinephrine and serotonin. Finally, research is needed to develop safer and more efficient synthesis methods for this compound, making it more accessible for scientific research.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been used extensively in scientific research to study the mechanisms of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a critical role in reward-motivated behavior, motor control, and cognitive function. This compound has been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect makes this compound a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-5-6-15(21-12)16(20)19-9-7-18(8-10-19)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPACNSLORHACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)

![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431119.png)
![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)

![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylcyclohexanamine](/img/structure/B4431132.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)